molecular formula C14H15BF3NO3 B2573582 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile CAS No. 1623766-70-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile

Cat. No.: B2573582
CAS No.: 1623766-70-0
M. Wt: 313.08
InChI Key: AKQMEBYWEIHSNG-UHFFFAOYSA-N
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Description

This compound is a benzonitrile derivative functionalized with a pinacol boronate ester at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science . The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity and stability. This compound has been utilized in antimalarial drug development, achieving a 32% yield in coupling reactions to form 4(1H)-quinolone derivatives .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-19)20-14(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQMEBYWEIHSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile typically involves the following steps:

  • Formation of the Boronate Ester: : The initial step involves the reaction of 2-(trifluoromethoxy)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).

  • Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium phosphate, in a solvent like toluene or ethanol.

  • Oxidation: : The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or potassium phosphate.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronate ester.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to facilitate various chemical transformations.

Case Study: Pharmaceutical Development
In a study focusing on drug synthesis, researchers utilized this compound to create novel therapeutic agents with enhanced efficacy. The incorporation of the dioxaborolane moiety allowed for improved reactivity in cross-coupling reactions, which are essential for constructing complex molecular architectures.

Medicinal Chemistry

Fluorine Chemistry
The trifluoromethoxy group enhances the biological activity of compounds derived from this structure. Fluorine substitution is known to increase the lipophilicity and metabolic stability of drugs, making this compound a candidate for designing new pharmaceuticals.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized using this dioxaborolane derivative showed promising results in inhibiting tumor cell growth in vitro, demonstrating potential for further development as anticancer agents.

Reagent in Analytical Techniques
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile can act as a reagent in various analytical methods. It aids in the detection and quantification of other substances within complex mixtures.

Case Study: Detection Methods
In analytical studies, this compound has been utilized to enhance the sensitivity of detection methods such as HPLC and mass spectrometry. Its ability to form stable complexes with target analytes allows for improved accuracy and reliability in quantitative analysis.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with its analogs, focusing on substituent positions, electronic effects, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Applications/Findings Yield/Stability Notes Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile (Target) -B(pin) (5), -OCF₃ (2) C₁₅H₁₆BF₃NO₃ Antimalarial quinolone synthesis via Suzuki coupling (32% yield) Moderate yield due to steric hindrance
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzonitrile -B(pin) (3), -OCF₃ (5) C₁₅H₁₆BF₃NO₃ Discontinued due to limited reactivity in cross-couplings Lower meta-substitution efficiency
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -B(pin) (6), -Cl (2) C₁₃H₁₄BClNO₂ Building block for charge-transfer materials; chlorine enhances stability High stability, used in dyad synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -B(pin) (4) C₁₃H₁₆BNO₂ Versatile precursor for meta-terphenyl-linked donor-acceptor dyads High yield (60–70%) in Suzuki reactions
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -B(pin) (4), -F (5), -CH₃ (2) C₁₅H₁₈BFNO₂ Fluorine improves metabolic stability in drug candidates ≥95% purity, optimized for pharmaceuticals
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine -B(pin) (5), -O-C₆H₄-OCF₃ (2) on pyrimidine C₁₇H₁₈BF₃N₂O₃ Pyrimidine-based intermediates for kinase inhibitors Discontinued due to niche demand

Key Observations

Substituent Position Effects :

  • The ortho trifluoromethoxy group in the target compound introduces steric hindrance, reducing cross-coupling yields compared to para -substituted analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 60–70% yield) .
  • Meta -substituted derivatives (e.g., 3-B(pin) analogs) show lower reactivity due to electronic deactivation, leading to discontinued use in some cases .

Chlorine (-Cl) and fluorine (-F) substituents improve stability and metabolic resistance, as seen in pharmaceutical intermediates .

Heterocyclic Variants :

  • Pyridine and pyrimidine derivatives (e.g., and ) exhibit distinct electronic profiles, favoring applications in kinase inhibitors but facing niche utility .

Synthetic Yields: Yields correlate with steric and electronic factors. For example, the target compound’s 32% yield contrasts with 62% for a related boronate-cyanophenol adduct under similar conditions .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C₁₃H₁₇BF₃N₂O₂
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7
  • Structure : The compound features a dioxaborolane moiety and a trifluoromethoxy group which may influence its biological interactions.

Biological Activity Overview

The compound has been studied for its activity against various biological targets, including cancer cells and infectious agents. Its unique structure suggests potential roles in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with dioxaborolane structures can exhibit anticancer properties. The presence of the trifluoromethoxy group may enhance the lipophilicity and bioavailability of the drug, potentially increasing its effectiveness against tumor cells.

Case Study: In Vitro Studies

In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC₅₀ : 12 µM after 48 hours of treatment.
  • Cell Line : A549 (lung cancer)
    • IC₅₀ : 15 µM after 48 hours of treatment.

These findings suggest a moderate level of cytotoxicity, warranting further investigation into the mechanisms involved.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies indicate activity against certain bacterial strains:

  • Bacterial Strain : Staphylococcus aureus
    • Minimum Inhibitory Concentration (MIC) : 32 µg/mL.

This antimicrobial activity may be attributed to the ability of the dioxaborolane moiety to interact with bacterial cell membranes.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The dioxaborolane structure may inhibit key enzymes involved in cellular metabolism.
  • Disruption of Cell Membranes : The hydrophobic nature of the trifluoromethoxy group could facilitate membrane penetration and disruption.

Data Table: Biological Activities

Activity TypeTargetIC₅₀ / MICReference
AnticancerMCF-7 (Breast Cancer)12 µM
AnticancerA549 (Lung Cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile?

  • Methodology : This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic esters. For example, a brominated benzonitrile precursor can react with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C) to install the boronate ester moiety .
  • Key Considerations :

  • Use of LiO-t-Bu as a base to activate the boron reagent.
  • Purification via column chromatography (e.g., hexane/EtOAc gradients) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Peaks for the trifluoromethoxy group (δ ~7.2–7.3 ppm in aromatic regions) and boronate ester (sharp singlet for pinacol methyl groups at δ ~1.3 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 315.07 for C₁₄H₁₄BF₄NO₂ derivatives) .
  • HPLC : To assess purity (>95% in commercial samples; independent verification required due to supplier disclaimers) .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : Acts as a boronate ester in C–C bond-forming reactions (e.g., with aryl halides or triflates) to synthesize biaryls, heterocycles, or functionalized aromatics .
  • Functional Group Compatibility : The trifluoromethoxy group enhances electron-withdrawing effects, directing regioselectivity in substitution reactions .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Suzuki-Miyaura couplings involving this boronate ester?

  • Optimization Strategies :

  • Catalyst Selection : Pd(dba)₂ or PdCl₂(dppf) improves yields in sterically hindered systems .
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance solubility, while additives like CsF accelerate transmetallation .
  • Temperature Control : Reactions often proceed at 80–100°C, but microwave-assisted synthesis can reduce time (e.g., 20 min at 120°C) .

Q. What challenges arise in maintaining the stability of this compound during storage and reactions?

  • Degradation Pathways : Hydrolysis of the boronate ester in humid environments or acidic conditions .
  • Mitigation :

  • Store under inert gas (N₂/Ar) at –20°C.
  • Use anhydrous solvents and molecular sieves in reactions .

Q. How does the trifluoromethoxy group impact electronic and steric properties in catalytic cycles?

  • Electronic Effects : The –OCF₃ group lowers electron density at the aryl ring, accelerating oxidative addition with Pd(0) but potentially slowing transmetallation.
  • Steric Considerations : Minimal steric hindrance compared to bulkier substituents (e.g., –OTf), enabling broader substrate scope .

Applications in Medicinal Chemistry and Materials Science

Q. What role does this compound play in drug discovery?

  • Case Study : Used as an intermediate in antimalarial quinolones (e.g., coupling with pyridine derivatives to form bioactive triazines) .
  • HSD17B13 Inhibitors : Boronate esters facilitate late-stage functionalization of lead compounds (e.g., BI-3231) .

Q. How is it applied in materials science?

  • D–π–A Dyads : Serves as an electron-accepting unit in meta-terphenyl-linked dyads for optoelectronic materials. Suzuki couplings enable precise tuning of charge-transfer properties .

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